2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride
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Overview
Description
2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C16H14ClN3 It is known for its unique structure, which includes an iminoisoindoline moiety linked to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride typically involves the reaction of isoindoline derivatives with benzonitrile under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the benzonitrile group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Methanesulfonic acid (MsOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s iminoisoindoline moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Compounds with the imidazole ring, used in various therapeutic applications.
Uniqueness
2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride is unique due to its specific structure, which combines the iminoisoindoline and benzonitrile moieties. This unique combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3-imino-1H-isoindol-2-yl)methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.ClH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMFBZNGGRKDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1CC3=CC=CC=C3C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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